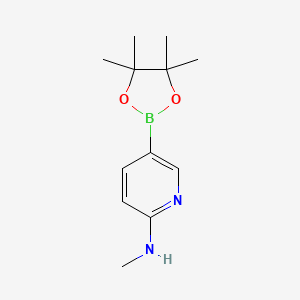

N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Description

Properties

IUPAC Name |

N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BN2O2/c1-11(2)12(3,4)17-13(16-11)9-6-7-10(14-5)15-8-9/h6-8H,1-5H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANKKLMBIFAUZOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40718192 | |

| Record name | N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005009-98-2 | |

| Record name | N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing boron can exhibit significant anticancer properties. The incorporation of the dioxaborole moiety in N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine enhances its interaction with biological targets involved in cancer pathways. Research has shown that derivatives of this compound can inhibit tumor growth by interfering with cellular signaling pathways and promoting apoptosis in cancer cells .

Drug Delivery Systems

The compound's ability to form stable complexes with various biomolecules makes it a candidate for drug delivery systems. Its boron content allows for the potential use in boron neutron capture therapy (BNCT), which is a targeted cancer treatment modality. The selective accumulation of boron-containing compounds in tumor tissues can enhance the effectiveness of neutron irradiation while minimizing damage to surrounding healthy tissues .

Cross-Coupling Reactions

This compound serves as an effective reagent in cross-coupling reactions, particularly Suzuki-Miyaura reactions. Its dioxaborole structure allows it to participate in the formation of carbon-carbon bonds under mild conditions, making it valuable for synthesizing complex organic molecules .

Synthesis of Functionalized Pyridines

This compound can also be utilized to synthesize various functionalized pyridine derivatives through electrophilic substitution reactions. The presence of the dioxaborole group enhances the reactivity of the pyridine ring towards electrophiles, facilitating the introduction of diverse functional groups .

Development of Boron-Doped Polymers

The incorporation of this compound into polymer matrices has been explored for developing boron-doped materials with enhanced thermal and mechanical properties. These materials show promise in applications ranging from electronics to aerospace engineering due to their improved stability and performance characteristics .

Sensors and Detection Systems

The unique optical properties of boron-containing compounds make them suitable for use in sensor technology. The compound can be integrated into sensor platforms for detecting environmental pollutants or biological analytes through fluorescence or electrochemical methods .

Mechanism of Action

The compound exerts its effects through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various biological and chemical processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogs

Biological Activity

N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CAS No. 1005009-98-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological properties.

The compound has the following chemical characteristics:

| Property | Details |

|---|---|

| Molecular Formula | C₁₂H₁₉BN₂O₂ |

| Molecular Weight | 234.10 g/mol |

| Purity | Typically >95% |

| Storage Conditions | Inert atmosphere, 2-8°C |

This compound is primarily studied for its role as a potential inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is implicated in various neurodegenerative diseases and cancers. The compound's structure allows it to interact with the enzyme's active site, potentially leading to significant inhibitory effects.

Anticancer Properties

Recent studies have shown that the compound exhibits promising anticancer activity. For instance:

- Cell Viability Assays : In vitro studies demonstrated that the compound significantly reduces cell viability in various cancer cell lines. The IC₅₀ values ranged from 1.71 µM to 10 µM depending on the specific cell line tested .

- Mechanisms of Action : The compound induces apoptosis in cancer cells as evidenced by increased early and late apoptotic populations following treatment. Flow cytometry analyses indicated that treated cells displayed a significant accumulation in the G2/M phase of the cell cycle .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties:

- Cytokine Production : It has been shown to reduce pro-inflammatory cytokine production in LPS-stimulated BV2 microglial cells . This suggests that it may have therapeutic potential in neuroinflammatory conditions.

- Oxidative Stress Reduction : ORAC assays confirmed its antioxidant capabilities, indicating that it can mitigate oxidative stress in cellular models .

Case Studies

Several case studies highlight the biological activity of this compound:

- Study on Cancer Cells : A study involving melanoma A375 cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell proliferation and increased apoptosis rates .

- Neuroprotective Effects : Another study indicated that this compound could protect neuronal cells from oxidative damage by modulating intracellular signaling pathways associated with inflammation and apoptosis .

Preparation Methods

Palladium-Catalyzed Borylation of 5-Bromo-N-methylpyridin-2-amine

- Starting Materials : 5-bromo-N-methylpyridin-2-amine and bis(pinacolato)diboron.

- Catalyst : Palladium complexes such as PdCl2(dppf)·CH2Cl2, Pd(PPh3)4, or PdCl2(amphos)2.

- Base : Potassium phosphate tribasic, cesium carbonate, or sodium carbonate.

- Solvent : Polar aprotic solvents like N,N-dimethylformamide (DMF), 1,4-dioxane, or mixtures of toluene/ethanol/water.

- Temperature and Time : Typically 90–100 °C for 2 to 16 hours.

- Atmosphere : Inert gas (nitrogen or argon) to prevent oxidation.

- Workup : Filtration to remove insolubles, extraction with organic solvents, drying, and purification by chromatography or preparative LC/MS.

Example Experimental Conditions and Yields

Mechanistic Insights

The reaction proceeds via oxidative addition of the aryl bromide to the palladium catalyst, transmetallation with bis(pinacolato)diboron, and reductive elimination to form the boronate ester. The presence of bases facilitates the transmetallation step by activating the diboron reagent.

Optimization Parameters and Yield Influences

- Catalyst Loading : Increasing Pd catalyst loading (up to 5 mol%) can improve yields but increases cost.

- Base Selection : Strong bases like cesium carbonate or potassium phosphate enhance reaction rates and yields.

- Solvent Effects : Polar aprotic solvents improve solubility of reactants and catalyst stability.

- Temperature and Time : Elevated temperatures (90–100 °C) and longer reaction times (up to 16 h) favor complete conversion.

- Inert Atmosphere : Essential to prevent catalyst poisoning and oxidation of sensitive intermediates.

Representative Reaction Procedure

A typical synthesis involves charging a sealed reaction vessel with 5-bromo-N-methylpyridin-2-amine (1 equiv), bis(pinacolato)diboron (2 equiv), palladium catalyst (5–10 mol%), and base (2–3 equiv) in a suitable solvent such as DMF or 1,4-dioxane/water mixture. The mixture is purged with nitrogen or argon, sealed, and heated at 90–100 °C for 3–16 hours. After cooling, the mixture is filtered, extracted, and purified by chromatography or preparative LC/MS to afford the target boronate ester.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The palladium-catalyzed borylation is a robust and versatile method, adaptable to various substituted pyridines.

- Reaction conditions must be carefully controlled to maximize yield and minimize side reactions such as homocoupling or deboronation.

- Purification techniques like preparative LC/MS or silica gel chromatography are essential to isolate the pure boronate ester.

- The boronate ester functionality introduced is critical for subsequent Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex heteroaryl compounds.

Q & A

Basic: What are the common synthetic routes for N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine?

The compound is primarily synthesized via Suzuki-Miyaura cross-coupling , a palladium-catalyzed reaction between a halogenated pyridine derivative (e.g., 5-bromo-N-methylpyridin-2-amine) and bis(pinacolato)diboron. Key steps include:

- Catalyst selection : Pd(dppf)Cl₂ is commonly used for its efficiency in forming aryl boronate esters .

- Reaction conditions : Conducted in anhydrous dioxane with potassium acetate (KOAc) as a base, achieving yields up to 89% after crystallization .

- Purification : Column chromatography or recrystallization from polar/non-polar solvent mixtures (e.g., PE/EtOAc) .

Advanced: How can reaction conditions be optimized to address low yields in Suzuki-Miyaura coupling for this compound?

Optimization strategies include:

- Catalyst tuning : Electron-deficient palladium catalysts (e.g., Pd(OAc)₂ with SPhos ligand) improve reactivity with sterically hindered substrates .

- Moisture control : Strict anhydrous conditions (e.g., degassed solvents, inert atmosphere) prevent boronate ester hydrolysis .

- Microwave-assisted synthesis : Reduces reaction time and improves homogeneity, particularly for scale-up .

- Base selection : KOAc or Cs₂CO₃ enhances transmetallation efficiency, though excess base may promote side reactions .

Basic: What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Confirms the presence of the methylamine group (δ ~2.8 ppm for N–CH₃) and the dioxaborolane ring (quaternary carbons at ~85 ppm) .

- ¹¹B NMR : A singlet at ~30 ppm verifies the tetrahedral boron environment .

- X-ray crystallography : Resolves steric effects of the dioxaborolane group and validates molecular geometry. SHELXL is standard for refinement, while OLEX2 integrates structure solution and validation .

Advanced: How should researchers address crystallographic data discrepancies, such as twinning or disorder in the dioxaborolane moiety?

- Twinning : Use the

TWINandBASFcommands in SHELXL to model twin domains. Validate with the R-factor ratio (R₁/R₂) and difference electron density maps . - Disordered groups : Apply restraints (e.g.,

SIMU,DELU) to stabilize thermal motion parameters. High-resolution data (<1.0 Å) improves model accuracy . - Validation tools : Check for plausibility using

PLATONorMercuryto flag outliers in bond lengths/angles .

Advanced: What challenges arise when using this compound in subsequent cross-coupling reactions?

- Steric hindrance : The bulky dioxaborolane group can reduce coupling efficiency. Mitigate by:

- Competitive protodeboronation : Acidic protons in the reaction medium (e.g., from solvents) can degrade the boronate ester. Use aprotic solvents (e.g., THF, DMF) and mild bases (e.g., K₃PO₄) .

Basic: How is the purity of this compound assessed in academic settings?

- HPLC-MS : Quantifies impurities (e.g., deprotected amines or boronic acids) with a C18 column and acetonitrile/water gradient .

- Elemental analysis : Validates stoichiometry (C, H, N) within ±0.4% of theoretical values .

- TLC : Monitors reaction progress using silica plates with UV visualization (Rf ~0.5 in 1:1 hexane/EtOAc) .

Advanced: What mechanistic insights explain contradictory yields in scaled-up syntheses?

- Mass transfer limitations : Poor mixing in large batches reduces catalyst-substrate contact. Use flow chemistry or segmented reactors to improve homogeneity .

- Catalyst deactivation : Pd nanoparticles may aggregate at higher concentrations. Add ligands (e.g., PPh₃) to stabilize the active Pd⁰ species .

- Exothermicity : Uncontrolled heat generation in exothermic steps (e.g., boronate formation) can degrade products. Implement temperature-controlled reactors .

Basic: What safety precautions are essential when handling this compound?

- Boronate toxicity : Use fume hoods and PPE (gloves, goggles) to prevent inhalation/skin contact.

- Solvent hazards : Dioxane is carcinogenic; substitute with 2-MeTHF if possible.

- Waste disposal : Quench boronates with ethanol/water mixtures before disposal .

Advanced: How does the electronic nature of the pyridine ring influence its reactivity in cross-coupling?

- Electron-withdrawing effects : The N-methylamine group activates the pyridine ring toward electrophilic substitution but may deactivate the boronate toward transmetallation.

- Ortho effect : Steric hindrance from the boronate group at the 5-position slows coupling at the 2-amine site. Computational studies (DFT) can predict reactive sites .

Advanced: What strategies validate the compound’s stability under long-term storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.